molecular formula C8H6INO5 B2953692 Methyl 2-hydroxy-3-iodo-5-nitrobenzoate CAS No. 1644464-87-8

Methyl 2-hydroxy-3-iodo-5-nitrobenzoate

Cat. No.: B2953692
CAS No.: 1644464-87-8
M. Wt: 323.042
InChI Key: TYXZFXVSRQYVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-3-iodo-5-nitrobenzoate is an organic compound with the molecular formula C8H6INO5 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, iodo, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-iodo-5-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Iodination: Substitution of a hydrogen atom with an iodine atom.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Methyl 2-hydroxy-3-iodo-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-iodo-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-3-nitrobenzoate
  • Methyl 2-hydroxy-5-iodobenzoate
  • Methyl 3-iodo-5-nitrobenzoate

Comparison: Methyl 2-hydroxy-3-iodo-5-nitrobenzoate is unique due to the simultaneous presence of hydroxyl, iodo, and nitro groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

methyl 2-hydroxy-3-iodo-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO5/c1-15-8(12)5-2-4(10(13)14)3-6(9)7(5)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXZFXVSRQYVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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